molecular formula C14H13NO B7505760 Azetidin-1-yl(naphthalen-2-yl)methanone

Azetidin-1-yl(naphthalen-2-yl)methanone

Cat. No.: B7505760
M. Wt: 211.26 g/mol
InChI Key: AEOOPSJZMCKMGH-UHFFFAOYSA-N
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Description

Azetidin-1-yl(naphthalen-2-yl)methanone is a methanone derivative featuring a naphthalen-2-yl group linked to a four-membered azetidine ring via a carbonyl group.

Properties

IUPAC Name

azetidin-1-yl(naphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14(15-8-3-9-15)13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOOPSJZMCKMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physical Properties

Key Analogs:

Naphthalen-2-yl(piperidin-1-yl)methanone (CAS 26163-43-9): Structure: Replaces the azetidine ring with a six-membered piperidine ring. Physical Properties:

  • Melting Point: 110–111°C .
  • Boiling Point: 419.1±14.0°C (predicted) .
  • Density: 1.146±0.06 g/cm³ .

1-Aziridinyl(naphthalen-1-yl)methanone (CAS 23383-23-5): Structure: Features a three-membered aziridine ring instead of azetidine. Molecular Weight: 197.23 g/mol . Key Difference: The smaller aziridine ring introduces significant ring strain, which may increase reactivity but reduce thermal stability compared to azetidine derivatives.

(3,6-Dimethoxynaphthalen-2-yl)(naphthalen-2-yl)methanone: Structure: Contains methoxy substituents on the naphthalene ring. Crystal Structure: The dihedral angle between naphthalene rings is 78.02°, with intermolecular C–H···π interactions . Key Difference: Methoxy groups enhance electron density, altering electronic properties and binding affinities.

Table 1: Physical Properties of Selected Analogs
Compound Melting Point (°C) Molecular Weight (g/mol) Key Structural Feature
Azetidin-1-yl(naphthalen-2-yl)methanone N/A 239.31 (predicted) Four-membered azetidine ring
Naphthalen-2-yl(piperidin-1-yl)methanone 110–111 239.31 Six-membered piperidine ring
1-Aziridinyl(naphthalen-1-yl)methanone N/A 197.23 Three-membered aziridine ring

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with the conversion of 2-naphthoic acid to its corresponding acid chloride using oxalyl chloride ((COCl)2(\text{COCl})_2). This step is catalyzed by dimethylformamide (DMF), which activates the carbonyl group for nucleophilic attack. The resulting naphthoyl chloride subsequently reacts with azetidine hydrochloride in the presence of triethylamine (Et3N\text{Et}_3\text{N}), facilitating deprotonation and nucleophilic acyl substitution to yield the target compound.

Stoichiometric Ratios :

  • 2-Naphthoic acid: 1.2 equivalents

  • Oxalyl chloride: 1.5 equivalents

  • Azetidine hydrochloride: 1.0 equivalent

  • Triethylamine: 3.0 equivalents

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Solvent System

Dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) is preferred for both steps due to its ability to dissolve polar intermediates while maintaining inertness toward acyl chlorides. Alternative solvents like tetrahydrofuran (THF) reduce yields by 15–20% due to side reactions.

Temperature and Time

  • Acid chloride formation : Conducted at 23°C for 2 hours. Elevated temperatures (>40°C) promote decomposition.

  • Amination step : Maintained at 23°C for 6 hours. Prolonged reaction times (>8 hours) lead to azetidine ring-opening byproducts.

Catalytic Additives

Triethylamine serves a dual role: neutralizing HCl liberated during the amination step and enhancing nucleophilicity of azetidine. Substitution with weaker bases like pyridine decreases yields to 45–50%.

Alternative Synthetic Approaches

Stepwise Alkylation and Cyclization

  • Alkylation : 2-Naphthoyl chloride reacts with 3-chloro-4-fluoro-benzoylpiperidine intermediates in N,NN,N-dimethylformamide (DMF) at 150°C.

  • Cyclization : Potassium phthalimide facilitates azetidine ring closure via nucleophilic displacement, though yields for this step remain unspecified.

Critical Limitations :

  • Requires harsh conditions (150°C, 5 hours) incompatible with thermally labile substrates.

  • Generates toluene-4-sulfonic acid byproducts, complicating purification.

Purification and Characterization

Chromatographic Purification

The Royal Society method employs silica gel column chromatography with a hexane/ethyl acetate gradient (2:1 → 1:4 v/v), achieving 76% isolated yield. Comparatively, the patent method uses chloroform extraction followed by magnesium sulfate drying, but lacks yield data.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.12 (s, 1H, naphthalene C1-H)

  • δ 7.90–7.84 (m, 3H, naphthalene C4, C5, C8-H)

  • δ 7.72 (dd, J=8.5,1.6J = 8.5, 1.6 Hz, 1H, naphthalene C3-H)

  • δ 4.20–3.80 (m, 4H, azetidine C2, C3-H₂)

Melting Point : 115.0–116.1°C, confirming crystalline purity.

Comparative Analysis of Synthesis Methods

ParameterRoyal Society MethodPatent Method
Yield 76%Unreported
Reaction Time 8 hours total>24 hours
Purification Column chromatographySolvent extraction
Scalability Laboratory-scaleIndustrial potential
Byproducts MinimalToluene sulfonic acid residues

The Royal Society protocol offers superior efficiency and reproducibility for research settings, while the patent route may inform large-scale adaptations despite its complexity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Azetidin-1-yl(naphthalen-2-yl)methanone, and what reagents are typically employed?

  • Methodological Answer : Synthesis often involves multi-step reactions, such as nucleophilic substitution or coupling between azetidine derivatives and naphthalen-2-yl carbonyl precursors. For example:

  • Step 1 : Activation of the carbonyl group using Lewis acids (e.g., AlCl₃) to facilitate nucleophilic attack by azetidine .
  • Step 2 : Purification via column chromatography or recrystallization. Key reagents include coupling agents like EDCI/HOBt for amide bond formation and reducing agents (e.g., NaBH₄) for intermediate stabilization .
  • Characterization : NMR (¹H/¹³C) and MS are critical for confirming structure and purity .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography (using SHELX software for refinement) provides definitive structural data, including bond angles and torsion angles . Complementary techniques:

  • NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the azetidine ring and naphthalene moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching .

Q. What are the key functional groups influencing the compound’s reactivity?

  • Methodological Answer : The ketone group in the methanone moiety is electrophilic, enabling nucleophilic additions. The azetidine ring’s strained geometry enhances reactivity in ring-opening reactions. For example:

  • Nucleophilic Attack : Reactivity with Grignard reagents or hydrides (e.g., LiAlH₄) to form secondary alcohols .
  • Ring-Opening : Acidic/basic conditions can cleave the azetidine ring, forming amine derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE):

  • Variables : Temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling) .
  • Analysis : Use HPLC to monitor reaction progress and identify byproducts. Adjust stoichiometry (e.g., excess azetidine derivative) to drive equilibrium .
    • Case Study : A 15% yield increase was achieved by switching from THF to DMF, enhancing solubility of intermediates .

Q. How to resolve contradictions in NMR data during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic effects or impurities:

  • Dynamic NMR : Variable-temperature NMR (VT-NMR) can resolve conformational exchange broadening in the azetidine ring .
  • Decoupling Experiments : Suppress scalar coupling artifacts in ¹H NMR for accurate integration .
  • Cross-Validation : Compare with IR spectroscopy (C=O stretch ~1700 cm⁻¹) and XRD data .

Q. What computational methods predict the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl carbon) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), guided by crystallographic data .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer :

  • Challenges : Low melting point (~100°C) and solvent inclusion.
  • Solutions : Slow evaporation in mixed solvents (e.g., hexane/EtOAc) or cooling crystallization. SHELXL refinement resolves disorder in the naphthalene moiety .
  • Case Study : Twinning issues were mitigated using the TWINROTMAT command in SHELXL .

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